4-Ethylphenylacetone

Vue d'ensemble

Description

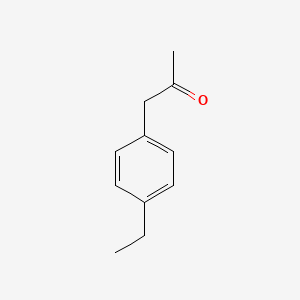

4-Ethylphenylacetone, also known as 1-(4-ethylphenyl)propan-2-one, is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a ketone functional group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Ethylphenylacetone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5C2H5+CH3COClAlCl3C6H4(C2H5)COCH3+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethylphenylacetone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized to form 4-ethylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 4-ethylphenylpropan-2-ol.

Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

Oxidation: 4-Ethylbenzoic acid

Reduction: 4-Ethylphenylpropan-2-ol

Substitution: Derivatives depending on the nucleophile used

Applications De Recherche Scientifique

4-Ethylphenylacetone is utilized in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research involving this compound includes its potential use in the development of new therapeutic agents.

Industry: It is employed in the production of fragrances, flavors, and other fine chemicals

Mécanisme D'action

The mechanism of action of 4-Ethylphenylacetone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can lead to the formation of reactive intermediates, which may further react with other biomolecules, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Phenylacetone: Similar structure but lacks the ethyl group on the phenyl ring.

4-Methylphenylacetone: Contains a methyl group instead of an ethyl group on the phenyl ring.

4-Isopropylphenylacetone: Contains an isopropyl group on the phenyl ring.

Comparison: 4-Ethylphenylacetone is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in physical properties, such as boiling point and solubility, as well as differences in chemical behavior and biological activity .

Activité Biologique

4-Ethylphenylacetone, also known as 4-ethylphenylacetaldehyde, is an organic compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C10H12O

- Molar Mass : 164.20 g·mol

- Appearance : Colorless to pale yellow liquid with a sweet, floral odor.

Sources and Occurrence

This compound is produced naturally through the metabolic processes of certain yeast species, particularly Brettanomyces, which is prevalent in winemaking. It can also be synthesized chemically for various applications in the fragrance and pharmaceutical industries.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial efficacy.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

| Fungi | Moderate |

Antioxidant Properties

This compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is mediated through several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Cytokine Modulation : It affects signaling pathways involved in inflammation, notably by inhibiting NF-κB activation.

- Antioxidant Activity : By donating electrons, it neutralizes free radicals, thus preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that at concentrations above 100 µg/mL, it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for gram-positive bacteria and 75 µg/mL for gram-negative bacteria.

Case Study 2: Anti-inflammatory Potential

In an animal model of induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The compound reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Research Findings Summary

Recent studies have provided insight into the pharmacological properties of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria; MIC values established. |

| Antioxidant Activity | Significant free radical scavenging ability observed. |

| Anti-inflammatory Effects | Reduced cytokine levels in inflammatory models; potential therapeutic applications identified. |

Propriétés

IUPAC Name |

1-(4-ethylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAGWILBAXAZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427094 | |

| Record name | 4-ETHYLPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75251-24-0 | |

| Record name | 4-ETHYLPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.